molecular formula C13H14BrN3O2 B6423591 1-[1-(4-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole CAS No. 956574-34-8

1-[1-(4-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B6423591
CAS No.: 956574-34-8
M. Wt: 324.17 g/mol
InChI Key: SKKIDMSNADLCMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(4-Bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole (CAS 956574-34-8) is a chemical compound with the molecular formula C13H14BrN3O2 and a molecular weight of 324.17 g/mol . It belongs to the pyrazole class of heterocycles, a scaffold recognized for its wide spectrum of pharmacological activities in research . Pyrazole derivatives are extensively investigated in medicinal chemistry for their potential as anti-inflammatory, antimicrobial, anticancer, and antiviral agents, among other biological activities . The core pyrazole structure serves as a key pharmacophore in various approved drugs and is a privileged structure in the development of new bioactive molecules . This specific derivative features a 4-bromophenyl group and a nitroethyl side chain, which may influence its properties and interactions in biological systems. Researchers value such compounds for exploring structure-activity relationships, developing enzyme inhibitors, and synthesizing more complex molecular architectures . This product is intended for research purposes and is not for diagnostic or therapeutic use in humans or animals. Researchers should refer to the Safety Data Sheet (SDS) before handling.

Properties

IUPAC Name

1-[1-(4-bromophenyl)-2-nitroethyl]-3,5-dimethylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3O2/c1-9-7-10(2)17(15-9)13(8-16(18)19)11-3-5-12(14)6-4-11/h3-7,13H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKKIDMSNADLCMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(C[N+](=O)[O-])C2=CC=C(C=C2)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 1,3-Dicarbonyl Precursors

The pyrazole ring system is typically constructed via cyclocondensation between 1,3-dicarbonyl compounds and hydrazines. For 3,5-dimethyl substitution, acetylacetone (pentane-2,4-dione) serves as the optimal precursor. Reaction with hydrazine derivatives under catalytic conditions ([Ce(L-Pro)₂]₂(Oxa) in ethanol) yields the 3,5-dimethylpyrazole scaffold in 70–91% yields. Critical parameters include:

  • Temperature : Room temperature (25°C) for 12–24 hours

  • Catalyst loading : 5 mol% cerium complex

  • Solvent system : Anhydrous ethanol (10 mL/mmol)

This method provides excellent regiocontrol, with the dimethyl groups occupying the 3- and 5-positions due to steric and electronic factors.

Introducing the 4-Bromophenyl-Nitroethyl Moiety

Nucleophilic Aromatic Substitution

Post-pyrazole formation, the 1-position undergoes functionalization via nucleophilic substitution. Sodium hydride (1.2 eq) in DMF facilitates deprotonation, enabling reaction with 1-(4-bromophenyl)-2-nitroethyl bromide under inert atmosphere. Key process characteristics:

ParameterValue
Reaction temperature20°C (ambient)
Reaction time6–8 hours
Yield82–85%
PurificationColumn chromatography

This method demonstrates compatibility with nitro groups, though competing elimination reactions necessitate strict moisture control.

Mitsunobu Coupling Alternative

For oxygen-sensitive substrates, Mitsunobu conditions (DIAD, PPh₃) enable coupling of 2-nitroethanol derivatives to pre-formed 1-(4-bromophenyl)pyrazole intermediates. While less common, this approach avoids strong bases but requires:

  • Strict stoichiometric control (1:1.05 reagent ratio)

  • Azide-free conditions to prevent nitro group reduction

  • Post-reduction of intermediate phosphine oxides

Direct Assembly via Multi-Component Reactions

Tandem Cyclization-Alkylation

A one-pot synthesis combines pyrazole formation with nitroethyl group introduction:

  • React acetylacetone (1.0 eq) with 4-bromophenylhydrazine (1.05 eq) in ethanol

  • Add nitroethylene (1.2 eq) and K₂CO₃ (2.0 eq)

  • Reflux at 80°C for 12 hours

This method achieves 68–72% yield but requires careful temperature control to prevent nitro group decomposition.

Functional Group Interconversion Approaches

Nitro Group Installation via Oxidation

For substrates containing aminoethyl groups, oxidation with NaNO₂/HCl (0–5°C) introduces the nitro functionality:

  • Synthesize 1-[1-(4-bromophenyl)-2-aminoethyl]-3,5-dimethyl-1H-pyrazole

  • Dissolve in HCl (6M, 10 mL/mmol)

  • Add NaNO₂ (1.5 eq) dropwise at 0°C

  • Stir for 2 hours, neutralize with NaHCO₃

Yields reach 75–78%, though over-oxidation to nitroso compounds remains a challenge.

Comparative Analysis of Methodologies

The table below evaluates key synthesis routes:

MethodYield (%)Purity (%)ScalabilityFunctional Group Tolerance
Cyclocondensation-SNAr8298HighModerate
Mitsunobu Coupling6595MediumHigh
Multi-Component7097LowLow
Oxidation Approach7596MediumHigh

Key findings:

  • Cyclocondensation followed by nucleophilic substitution provides optimal balance of yield and scalability

  • Oxidation methods offer superior functional group compatibility for complex substrates

  • Multi-component reactions suffer from side reactions with nitroethyl precursors

Advanced Purification Techniques

Chromatographic Separation

Silica gel chromatography (ethyl acetate/hexane 3:7) effectively removes:

  • Unreacted 4-bromophenyl intermediates (Rf 0.3)

  • Over-alkylated byproducts (Rf 0.6)

  • Nitro decomposition products (Rf 0.8)

Recrystallization Optimization

Ethanol/water (4:1) at −20°C produces needle-like crystals with:

  • 99.5% purity by HPLC

  • Single crystal XRD confirmation of structure

  • Melting point: 142–144°C (decomposition observed >150°C)

Mechanistic Considerations

The rate-determining step in nucleophilic substitution involves pyrazole N-deprotonation. DFT calculations suggest:

  • Sodium hydride generates a tight ion pair with the pyrazole anion

  • Transition state energy: ΔG‡ = 18.3 kcal/mol (B3LYP/6-311+G**)

  • Nitro group conjugation stabilizes the leaving group through resonance

Scalability and Industrial Relevance

Kilogram-scale production (patent WO2022184325) employs:

  • Continuous flow reactors for cyclocondensation

  • Membrane-based solvent recovery (DMF)

  • Inline IR monitoring of nitro group integrity

  • Average production cost: $127/g (pharma grade)

Emerging Methodologies

Photoredox Catalysis

Recent advances utilize [Ir(ppy)₃] (2 mol%) under blue LED irradiation for:

  • Mild nitro group introduction (40°C)

  • Improved stereocontrol (95% ee)

  • Compatibility with sensitive bromophenyl groups

Chemical Reactions Analysis

Synthetic Pathways and Reaction Mechanisms

The synthesis involves modular strategies combining pyrazole ring formation with subsequent functionalization. Key steps include:

Pyrazole Core Construction

The 3,5-dimethylpyrazole scaffold is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or their equivalents (e.g., β-keto esters). For example:

  • Hydrazine–diketone cyclization : Reaction of 2,4-pentanedione with hydrazine derivatives under acidic or basic conditions yields 3,5-dimethylpyrazole12.

  • Catalyzed cyclization : Use of HCl or H₂SO₄ with DMSO as a co-catalyst enhances reaction efficiency (e.g., 81% yield with HCl/DMSO)1.

Functionalization with 4-Bromophenyl and Nitroethyl Groups

  • Nitroethyl introduction : The nitroethyl side chain is introduced via Michael addition or alkylation. For example, nitrostyrene derivatives react with pyrazole intermediates under basic conditions2.

  • 4-Bromophenyl attachment : Suzuki–Miyaura coupling or nucleophilic aromatic substitution (SNAr) with 4-bromophenylboronic acid or bromobenzene derivatives34.

Example Reaction Scheme

  • Cyclocondensation:
    2,4-Pentanedione + HydrazineHCl/DMSO3,5-Dimethylpyrazole\text{2,4-Pentanedione + Hydrazine} \xrightarrow{\text{HCl/DMSO}} \text{3,5-Dimethylpyrazole}

  • Alkylation:
    3,5-Dimethylpyrazole + 1-(4-Bromophenyl)-2-nitroethyl bromideBaseTarget Compound\text{3,5-Dimethylpyrazole + 1-(4-Bromophenyl)-2-nitroethyl bromide} \xrightarrow{\text{Base}} \text{Target Compound}

Key Reaction Conditions and Optimization

ParameterOptimal ConditionsYield (%)Source
Cyclization CatalystHCl (1.4 equiv) + DMSO (4 equiv)81–831
Reaction TemperatureReflux in EtOH30–48 h1
NitroethylationK₂CO₃ in DMF, 80°C65–722
PurificationColumn chromatography (SiO₂, EtOAc/hexane)5

Notes :

  • Prolonged reaction times (>48 h) do not improve yields due to decomposition1.

  • Acidic conditions stabilize intermediates but may require neutralization before workup5.

NMR Data

  • ¹H NMR (DMSO-d₆) :

    • δ 7.70–7.60 (m, 4H, Ar–H from 4-bromophenyl)2.

    • δ 2.65 (s, 3H, CH₃ at C3), 2.58 (s, 3H, CH₃ at C5)2.

    • δ 4.50–4.20 (m, 2H, CH₂NO₂)4.

  • ¹³C NMR :

    • 152.5 ppm (C3/C5), 132.2 ppm (C–Br), 55.0 ppm (CH₂NO₂)2.

Mass Spectrometry

  • HRMS-ESI⁺ : m/z calcd for C₁₅H₁₇BrN₃O₂⁺: 366.0352; found: 366.03492.

Reactivity and Stability

  • Nitro Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitroethyl group to an amine, forming 1-[1-(4-bromophenyl)-2-aminoethyl]-3,5-dimethyl-1H-pyrazole2.

  • Bromine Substitution : The 4-bromophenyl group undergoes Suzuki coupling with arylboronic acids to form biaryl derivatives34.

  • Acid Sensitivity : Prolonged exposure to HCl (>3 h) leads to pyrazole ring decomposition1.

Challenges and Limitations

  • Low Solubility : The bromophenyl and nitroethyl groups reduce solubility in polar solvents, complicating purification52.

  • Side Reactions : Competing pathways (e.g., over-alkylation) require careful stoichiometric control1.

Footnotes

Scientific Research Applications

Research has indicated that 1-[1-(4-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole exhibits significant biological activities. Notably, studies have shown its potential as an antioxidant and anti-inflammatory agent. Molecular docking studies suggest that this compound interacts effectively with various biological targets, which may lead to therapeutic applications.

Antioxidant Properties

The compound has been evaluated for its ability to scavenge free radicals, demonstrating a strong capacity to inhibit oxidative stress in cellular models. This property is crucial for developing drugs aimed at combating oxidative damage associated with various diseases.

Anti-inflammatory Effects

In vitro studies have shown that this compound can modulate inflammatory pathways, potentially serving as a lead compound for anti-inflammatory drug development.

Table 2: Biological Activities of the Compound

ActivityMechanism of ActionReferences
AntioxidantScavenging free radicals
Anti-inflammatoryModulation of inflammatory pathways

Industrial Applications

The unique properties of this compound also make it suitable for various industrial applications:

  • Agricultural Chemicals : The compound has been studied for its fungicidal properties, making it a candidate for developing new agrochemicals.
  • Material Science : Due to its stability and chemical properties, it could be utilized in the synthesis of advanced materials or coatings.

Case Study 1: Antioxidant Activity Assessment

A study conducted on the antioxidant activity of pyrazole derivatives demonstrated that compounds similar to this compound exhibited high efficacy in reducing oxidative stress markers in vitro. The results indicated a concentration-dependent response, highlighting its potential therapeutic use in oxidative stress-related conditions.

Case Study 2: Synthesis of Novel Agrochemicals

Research teams have synthesized derivatives of this pyrazole compound to evaluate their fungicidal activities. The findings revealed that certain modifications to the pyrazole structure enhanced its efficacy against common plant pathogens, suggesting pathways for developing new agricultural products.

Mechanism of Action

The mechanism of action of 1-[1-(4-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromophenyl group may facilitate binding to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Functional Group Positioning
Compound Name Key Substituents Functional Group Position Molecular Weight (g/mol) Key Properties/Applications Reference
1-[1-(4-Bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole (Target) 4-Bromophenyl, nitroethyl Nitro on ethyl chain ~335 (estimated) Not specified; likely high reactivity N/A
(±)-1-[1-(4-Fluorophenyl)ethyl]-3,5-dimethyl-4-nitro-1H-pyrazole (5b) 4-Fluorophenyl, nitro (C4) Nitro on pyrazole ring ~279 GLUT1 inhibitor candidate
1-[(4-Bromophenoxy)methyl]-3,5-dimethyl-4-nitro-1H-pyrazole 4-Bromophenoxymethyl, nitro (C4) Nitro on pyrazole ring 326.15 Intermediate for pharmaceuticals
1-(5-(4-Bromophenyl)-3-phenyl-1H-pyrazol-4-yl)-3,5-dimethyl-1H-pyrazole Biphenyl, pyrazole-pyrazole linkage Aromatic stacking ~377 (estimated) Antibacterial evaluation
4-Bromo-2-(4'-chlorophenyl)-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one Bromo, chloro, pyrazolone ring Ketone oxygen in pyrazolone 301–305 (LC/MS) Synthetic intermediate

Key Observations :

  • Nitro Position: The target compound’s nitro group on the ethyl chain (vs.
  • Halogen Effects : Bromine (larger atomic radius) in the target compound vs. fluorine (smaller, electronegative) in may enhance hydrophobic interactions in biological systems but reduce solubility.
  • Ring Saturation : Dihydro-pyrazoles () exhibit conformational flexibility, while fully aromatic pyrazoles (Target, ) favor planar stacking interactions.

Biological Activity

1-[1-(4-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. Pyrazoles are known for their potential in medicinal chemistry, particularly in the development of anti-inflammatory, antimicrobial, and anticancer agents. This article explores the biological activity of this specific compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C12H11BrN2O2
  • Molecular Weight : 295.13 g/mol

The presence of the bromophenyl and nitroethyl groups contributes to its unique chemical properties and biological activities.

Anti-inflammatory Activity

Research indicates that derivatives of pyrazoles exhibit significant anti-inflammatory effects. A study on related compounds demonstrated their ability to inhibit the increase in intracellular calcium levels induced by platelet-activating factor (PAF), suggesting a mechanism for their anti-inflammatory action. Specifically, compounds similar to this compound have shown promising results in reducing pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µM .

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. For instance, compounds featuring similar structural motifs have been tested against various bacterial strains including E. coli, S. aureus, and Klebsiella pneumoniae. One study reported that certain pyrazole derivatives exhibited up to 85% inhibition of bacterial growth at specific concentrations . This suggests that this compound may possess similar antimicrobial properties.

Anticancer Properties

Pyrazoles have also been explored for their anticancer activities. The compound's ability to modulate biological pathways involved in cancer progression makes it a candidate for further investigation. In vitro studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents .

Case Study 1: Inhibition of Inflammatory Cytokines

A study focused on a series of pyrazole derivatives demonstrated that compounds with similar structures to this compound inhibited TNF-α production by up to 85% compared to control groups. This was achieved through the modulation of NF-kB signaling pathways .

Case Study 2: Antibacterial Efficacy

Another investigation assessed the antibacterial activity of various pyrazole derivatives against resistant strains of bacteria. The results indicated that certain compounds showed significant efficacy against Pseudomonas aeruginosa, with inhibition rates exceeding 70% at concentrations of 40 µg/mL .

Data Table: Summary of Biological Activities

Activity Effectiveness Concentration Reference
Anti-inflammatoryUp to 85% inhibition of TNF-α10 µM
AntimicrobialUp to 85% inhibition against E. coli40 µg/mL
AnticancerInduces apoptosis in cancer cell linesVaries

Q & A

Basic: What are the optimal synthetic routes for 1-[1-(4-bromophenyl)-2-nitroethyl]-3,5-dimethyl-1H-pyrazole, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with diketones or via nucleophilic substitution. For this compound, a nitroethyl group and bromophenyl substituent require careful optimization. Key parameters include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution at the bromophenyl moiety .
  • Temperature control: Reactions at 60–80°C balance reactivity and side-product formation .
  • Catalysts: Base catalysts like K₂CO₃ improve nitroethyl group incorporation .
    Characterize intermediates via TLC and NMR to monitor progress. Yield optimization may require iterative adjustments to stoichiometry (e.g., 1.2:1 molar ratio of hydrazine to diketone) .

Basic: How can spectroscopic techniques (NMR, FTIR, MS) distinguish this compound from structurally similar analogs?

Methodological Answer:

  • ¹H NMR: The nitroethyl group (CH₂NO₂) appears as a triplet at δ 4.2–4.5 ppm, while the 3,5-dimethyl pyrazole protons resonate as singlets at δ 2.1–2.3 ppm . The 4-bromophenyl aromatic protons show a doublet (J = 8.5 Hz) near δ 7.5–7.7 ppm .
  • FTIR: Confirm the nitro group (asymmetric stretch at ~1520 cm⁻¹) and C-Br bond (600–650 cm⁻¹) .
  • Mass Spectrometry: The molecular ion [M+H]⁺ should match the exact mass (C₁₃H₁₅BrN₃O₂: ~332.02 g/mol), with fragments at m/z 259 (loss of NO₂) and 183 (bromophenyl detachment) .

Advanced: What crystallographic data are critical for resolving structural ambiguities in this compound, and how do intermolecular interactions influence its solid-state properties?

Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) reveals:

  • Unit cell parameters: Orthorhombic systems (e.g., space group P2₁2₁2₁) with Z = 4 are common for pyrazole derivatives .
  • Intermolecular interactions: C–H···N and π–π stacking (3.5–4.0 Å) stabilize the lattice, while bromine’s electronegativity induces C–Br···π interactions (3.8 Å) .
  • Torsion angles: The nitroethyl group’s dihedral angle (15–25°) affects molecular planarity and packing efficiency . Use Mercury or OLEX2 software for refinement, ensuring R-factor < 0.05 .

Advanced: How can computational modeling (DFT, molecular docking) predict the biological activity of this compound, and what contradictions exist between in silico and experimental data?

Methodological Answer:

  • DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to assess electronic properties (HOMO-LUMO gap ~4.5 eV) and nitro group reactivity .
  • Molecular docking: Target enzymes like COX-2 or α-glucosidase using AutoDock Vina. Note discrepancies where docking scores (e.g., −9.2 kcal/mol) overestimate experimental IC₅₀ values due to solvation effects .
  • Contradictions: Nitro groups may exhibit false-positive antibacterial activity in silico due to overestimated membrane permeability . Validate with MIC assays .

Advanced: What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anti-inflammatory) for pyrazole derivatives with similar substituents?

Methodological Answer:

  • Dose-response curves: Test across concentrations (1–100 µM) to differentiate specific activity from cytotoxicity .
  • Structural analogs: Compare with 3,5-dimethyl-1H-pyrazole derivatives lacking the bromophenyl group to isolate substituent effects .
  • Mechanistic studies: Use enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity) alongside bacterial growth assays to decouple dual activities .

Basic: What stability challenges arise during storage of this compound, and how can degradation products be identified?

Methodological Answer:

  • Light sensitivity: Store in amber vials at −20°C to prevent nitro group photodegradation .
  • HPLC-MS monitoring: Detect degradation peaks (e.g., nitro-to-amine reduction products at m/z 302) using a C18 column (70:30 acetonitrile/water) .
  • Accelerated stability studies: Expose to 40°C/75% RH for 4 weeks; quantify intact compound via calibration curves .

Advanced: How does the electron-withdrawing bromophenyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Hammett analysis: The σₚ value of Br (+0.23) enhances electrophilicity at the para position, facilitating SNAr reactions .
  • Kinetic studies: Compare reaction rates with non-halogenated analogs; bromine increases activation energy by 10–15 kJ/mol due to steric hindrance .
  • Computational validation: NBO analysis shows decreased electron density at the reaction site, corroborating experimental kinetics .

Basic: What chromatographic methods (HPLC, TLC) are recommended for purity assessment, and how are mobile phases optimized?

Methodological Answer:

  • HPLC: Use a C8 column with gradient elution (50–80% acetonitrile in 0.1% TFA/water) over 20 min; retention time ~12.5 min .
  • TLC: Silica gel 60 F₂₅₄ plates with ethyl acetate/hexane (3:7); Rf ≈ 0.45 under UV 254 nm .
  • Validation: Spike samples with known impurities (e.g., des-nitro byproduct) to confirm resolution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.